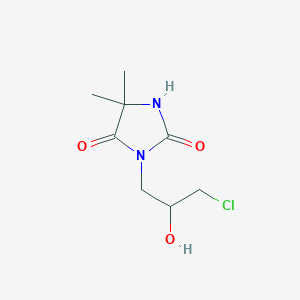
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its unique structure and reactivity It features a chloroalkyl group and a hydroxyl group attached to a propyl chain, which is further connected to an imidazolidine-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylimidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted imidazolidine derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- 3-Chloro-2-hydroxypropyl methacrylate
- Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties. This structure differentiates it from other chloroalkyl compounds, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
39825-95-1 |
|---|---|
Molecular Formula |
C8H13ClN2O3 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(3-chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13ClN2O3/c1-8(2)6(13)11(7(14)10-8)4-5(12)3-9/h5,12H,3-4H2,1-2H3,(H,10,14) |
InChI Key |
KFIFIGCBLVDYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(CCl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


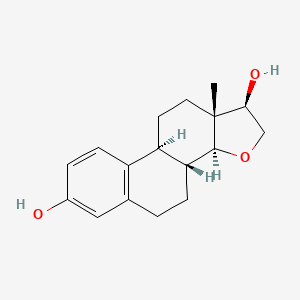


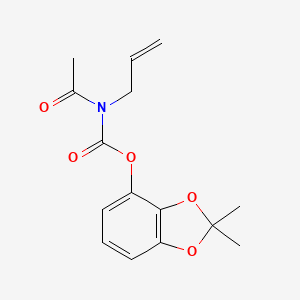

![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
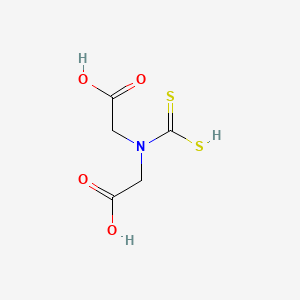

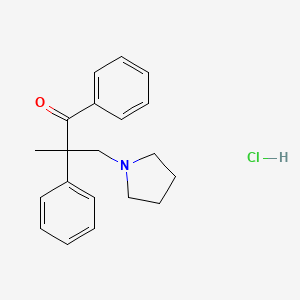
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
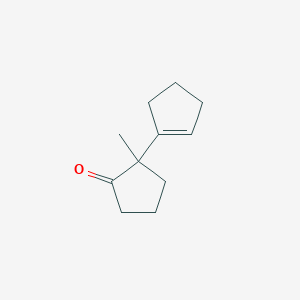
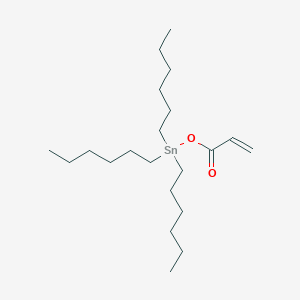
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
